molecular formula C18H27NO2S B2466812 1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine CAS No. 431069-52-2

1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B2466812
CAS No.: 431069-52-2
M. Wt: 321.48
InChI Key: MJZGHEKQNMAGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine is an organic compound characterized by a piperidine ring substituted with a sulfonyl group attached to a cyclohexylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with 4-cyclohexylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring may interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-((4-Phenylphenyl)sulfonyl)-4-methylpiperidine
  • 1-((4-Cyclohexylphenyl)sulfonyl)-4-ethylpiperidine
  • 1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpyrrolidine

Uniqueness: 1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-15-11-13-19(14-12-15)22(20,21)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZGHEKQNMAGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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